An In-depth Technical Guide to the Synthesis and Structural Elucidation of (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine
An In-depth Technical Guide to the Synthesis and Structural Elucidation of (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic methodology and a detailed protocol for the structural elucidation of the novel amine, (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine. This compound represents a key structural motif in medicinal chemistry, and a reliable synthesis and unambiguous characterization are paramount for its application in drug discovery and development. We present a preferred synthetic route via a palladium-catalyzed Buchwald-Hartwig amination, chosen for its high efficiency and broad functional group tolerance. The guide further details a multi-spectroscopic approach for structural verification, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of the synthesis and characterization of N-aryl-N'-alkylethylenediamines.
Introduction and Strategic Rationale
N-aryl ethylenediamine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. The title compound, (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine, combines a substituted aromatic ring with a flexible diamine linker, making it a valuable building block for library synthesis and lead optimization. The presence of the chlorine atom provides a vector for further chemical modification and can influence the compound's pharmacokinetic properties.
The primary challenge in synthesizing such unsymmetrical diamines is achieving selectivity and avoiding side reactions like over-alkylation, which is common in traditional SN2-type reactions.[1] Therefore, modern cross-coupling methodologies are often preferred.
Choice of Synthetic Strategy: The Buchwald-Hartwig Amination
For the synthesis of the target molecule, we have selected the Buchwald-Hartwig N-arylation reaction. This palladium-catalyzed cross-coupling reaction has become a standard procedure for C-N bond formation due to its remarkable reliability, high yields, and mild reaction conditions.[2] It offers significant advantages over older methods, such as the Ullmann condensation, by providing a more general and efficient route to N-arylamines.[2]
The key to this strategy is the coupling of an aryl halide (1-bromo-3-chlorobenzene) with an aliphatic amine (N-methylethylenediamine). This approach directly forms the desired C-N bond with high selectivity.
Synthesis of (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine
The synthesis is designed as a one-pot procedure, maximizing efficiency and minimizing purification steps.
Synthetic Pathway Overview
The logical flow for the synthesis is outlined below. The reaction couples the aromatic C-Br bond of 1-bromo-3-chlorobenzene with the primary amine of N-methylethylenediamine, leaving the secondary amine intact.
Caption: Palladium-catalyzed Buchwald-Hartwig amination pathway.
Detailed Experimental Protocol
Materials and Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware
-
Silica gel for column chromatography
Reagents:
-
1-Bromo-3-chlorobenzene
-
N-Methylethylenediamine[3]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Addition of Reactants: Add 1-bromo-3-chlorobenzene (1.0 equiv.) and anhydrous toluene to the flask. Stir the mixture for 10 minutes at room temperature.
-
Amine Addition: Add N-methylethylenediamine (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Fit the flask with a reflux condenser, and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench with water and dilute with ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.
Structural Elucidation
A systematic workflow is employed to unambiguously confirm the structure of the synthesized compound. This process is critical for ensuring the identity and purity of the final product.[4]
Elucidation Workflow
Caption: Workflow for the comprehensive structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition.
-
Expected Molecular Ion: For the molecular formula C₉H₁₃ClN₂, the expected monoisotopic mass is approximately 184.08 g/mol .
-
Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with roughly one-third the intensity of the M⁺ peak.
-
Fragmentation: Key fragmentation patterns for N-alkylethylenediamines often involve cleavage alpha to the nitrogen atoms.[5] A prominent fragment would be the loss of the methylaminoethyl group or cleavage between the two carbons of the ethylenediamine bridge.
Table 1: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₉H₁₃³⁵ClN₂]⁺ | 184.08 | Molecular Ion |
| [M+2]⁺ | [C₉H₁₃³⁷ClN₂]⁺ | 186.08 | Chlorine Isotope Peak |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A moderate, sharp absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine N-H bond.[6]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C(sp³)-H stretching vibrations are observed just below 3000 cm⁻¹ (2800-2960 cm⁻¹).[7]
-
C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the aromatic ring.
-
C-N Stretch: These vibrations for aromatic and aliphatic amines occur in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.[6]
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, indicates the presence of the C-Cl bond.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~3400 | Medium, Sharp | N-H Stretch | Secondary Aryl Amine |
| 3000-3100 | Medium | C-H Stretch | Aromatic |
| 2800-2960 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1580-1600 | Medium | C=C Stretch | Aromatic Ring |
| 1475-1500 | Medium | C=C Stretch | Aromatic Ring |
| 1250-1350 | Strong | C-N Stretch | Aryl Amine |
| 1020-1250 | Medium | C-N Stretch | Aliphatic Amine |
| 680-780 | Strong | C-Cl Stretch | Aryl Halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[8][9] Spectra should be acquired in a solvent like CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (δ 6.5-7.2 ppm): The 3-chlorophenyl group will show a complex multiplet pattern for the four aromatic protons. The proton between the two chloro-substituents will be a triplet-like signal, while the others will appear as multiplets.
-
N-H Proton (variable): A broad singlet whose chemical shift is concentration-dependent.
-
Methylene Protons (-CH₂-N(Aryl), δ ~3.3 ppm): A triplet coupled to the adjacent methylene group.
-
Methylene Protons (-CH₂-N(Me), δ ~2.8 ppm): A triplet coupled to the other methylene group.
-
Methyl Protons (-N-CH₃, δ ~2.4 ppm): A sharp singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aromatic carbons, though some may overlap. The carbon attached to the chlorine (C-Cl) will be found around δ 134 ppm, and the carbon attached to the nitrogen (C-N) will be around δ 148 ppm.
-
Aliphatic Carbons (δ 35-55 ppm): Three distinct signals are expected for the two methylene carbons and the methyl carbon.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| Ar-H | 6.5 - 7.2 | m | 4H | 112 - 149 (6 signals) |
| Ar-NH | ~4.0 (broad) | s | 1H | - |
| ArNH-CH₂ - | ~3.3 | t | 2H | ~45 |
| -CH₂-NH (Me) | ~1.5 (broad) | s | 1H | - |
| -CH₂ -NH(Me) | ~2.8 | t | 2H | ~55 |
| -NH-CH₃ | ~2.4 | s | 3H | ~36 |
Note: s=singlet, t=triplet, m=multiplet. Chemical shifts are estimates and can vary based on solvent and concentration.
Conclusion
This guide outlines a reliable and efficient synthesis of (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine using a palladium-catalyzed Buchwald-Hartwig amination. The detailed protocols for both synthesis and a comprehensive structural elucidation workflow provide researchers with the necessary tools to produce and verify this valuable chemical building block. The multi-spectroscopic approach, combining MS, IR, and NMR, ensures an unambiguous confirmation of the molecular structure, which is a prerequisite for its use in further scientific investigation, particularly in the field of medicinal chemistry.
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